

CH6953755: A Highly Selective YES1 Kinase Inhibitor for Targeted Cancer Therapy

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Compound of Interest

Compound Name: CH6953755

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A comprehensive analysis of the selectivity profile of **CH6953755**, a potent and orally active inhibitor of YES1 kinase, reveals its superior specificity compared to other SRC family kinase (SFK) inhibitors. This guide provides a detailed comparison of **CH6953755** with other relevant kinase inhibitors, supported by experimental data, to inform researchers and drug development professionals on its potential as a targeted therapeutic agent.

CH6953755 is a novel aminopyrazole derivative identified as a highly potent and selective inhibitor of YES1, a non-receptor tyrosine kinase belonging to the SRC family.^{[1][2]} YES1 is a known proto-oncogene, and its amplification has been implicated in various cancers, making it an attractive target for cancer therapy.^{[3][4]} This guide delves into the kinase selectivity profile of **CH6953755**, presenting a comparative analysis with other SFK inhibitors, Dasatinib and Bosutinib, based on in vitro kinase assays.

Comparative Kinase Inhibitory Activity

A study by Hamanaka et al. (2019) systematically evaluated the inhibitory activity of **CH6953755** against a panel of 39 kinases and compared its profile to that of Dasatinib and Bosutinib. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.

Kinase	CH6953755 IC50 (nM)	Dasatinib IC50 (nM)	Bosutinib IC50 (nM)
YES1	1.8	0.2	1.5
SRC	20	0.3	1.2
FYN	18	0.2	1.2
LCK	35	0.1	5.0
LYN	20	0.2	3.9
ABL1	>1000	0.3	0.5
ALK	>1000	11	29
BLK	110	0.2	3.7
BMX	150	1.1	14
BTK	110	0.2	2.6
CSF1R	>1000	2.5	4.0
EGFR	>1000	25	14
EPHA2	>1000	1.1	2.6
EPHB4	>1000	1.4	2.6
ERBB2	>1000	50	25
FGR	13	0.2	1.9
FLT3	>1000	1.3	25
FRK	31	0.5	2.2
HCK	14	0.1	1.7
IGF1R	>1000	>1000	>1000
INSR	>1000	>1000	>1000
ITK	130	0.4	12
JAK2	>1000	>1000	110

JAK3	>1000	230	130
KDR	>1000	4.3	12
KIT	>1000	0.8	3.7
MEK1	>1000	>1000	>1000
MET	>1000	13	110
PDGFR α	>1000	1.3	2.4
PDGFR β	>1000	0.8	1.1
RET	>1000	2.6	6.3
RON	>1000	11	110
SIK	>1000	>1000	>1000
SRMS	16	0.4	1.9
TEC	120	0.3	12
TIE2	>1000	15	11
TRKA	>1000	2.9	16
TRKB	>1000	1.7	11
TXK	130	0.3	14

Data extracted from Hamanaka N, et al. Cancer Res. 2019 Nov 15;79(22):5734-5745.[1]

As the data indicates, while Dasatinib and Bosutinib show potent inhibition of YES1, they are multi-kinase inhibitors with high potency against numerous other kinases, including ABL1 and other SRC family members. In contrast, **CH6953755** demonstrates remarkable selectivity for YES1, with significantly higher IC50 values for most other kinases tested, indicating a more focused inhibitory profile.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

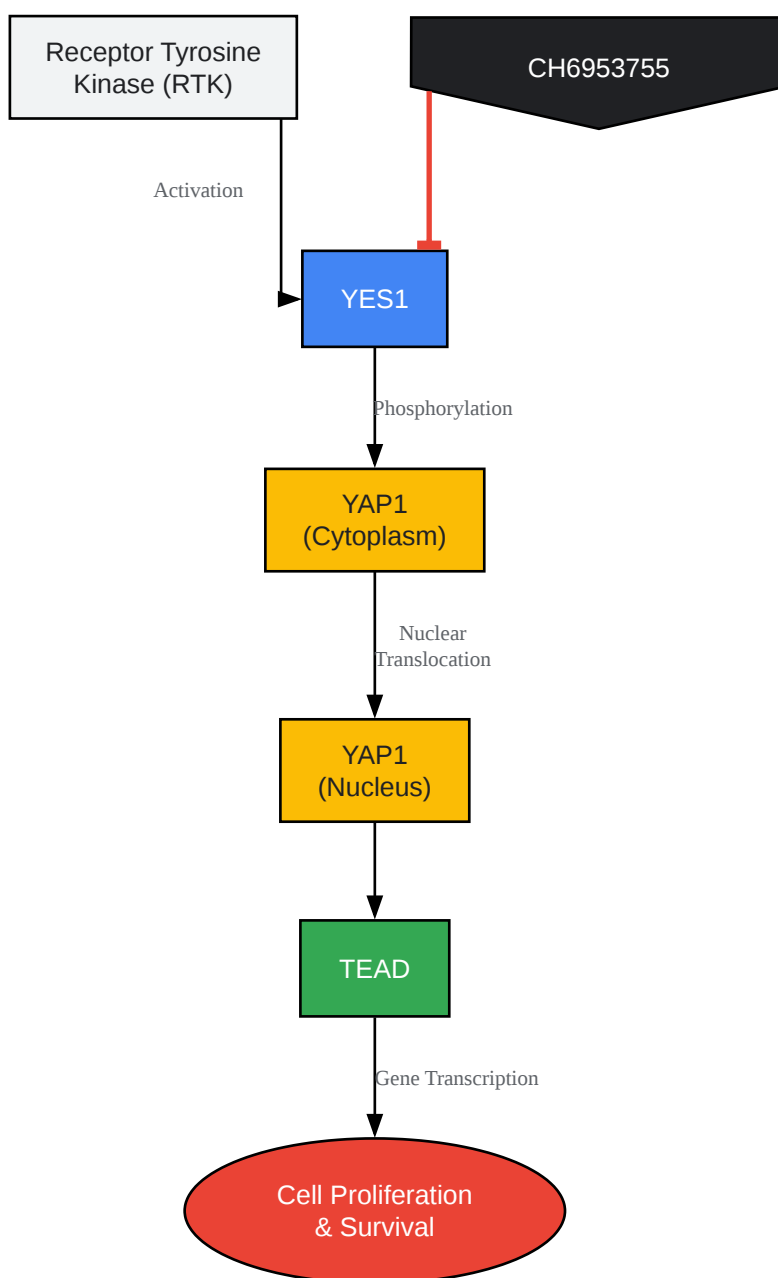
The inhibitory activity of **CH6953755** and other compounds against various kinases was determined using a standard in vitro kinase assay. A representative protocol is outlined below:

- Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and test compounds (**CH6953755**, Dasatinib, Bosutinib).
- Assay Procedure:
 - Kinase reactions are typically performed in a 96-well or 384-well plate format.
 - The test compound is serially diluted to various concentrations.
 - The kinase, peptide substrate, and ATP are incubated with the test compound in a suitable reaction buffer.
 - The reaction is initiated by the addition of ATP.
 - After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.
- Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
 - Radiometric assays: Using ^{32}P -labeled ATP and measuring the incorporation of radioactivity into the substrate.
 - Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
 - Luminescence-based assays: Measuring ATP consumption, which is correlated with kinase activity.
- Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

YES1 Signaling Pathway

YES1 is a key component of the SRC family of kinases and plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. One of the well-established downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1), a central player in the Hippo signaling pathway. The activation of YES1 can lead to the phosphorylation and nuclear translocation of YAP1, which in turn promotes the transcription of genes involved in cell proliferation and survival.^{[1][4]}

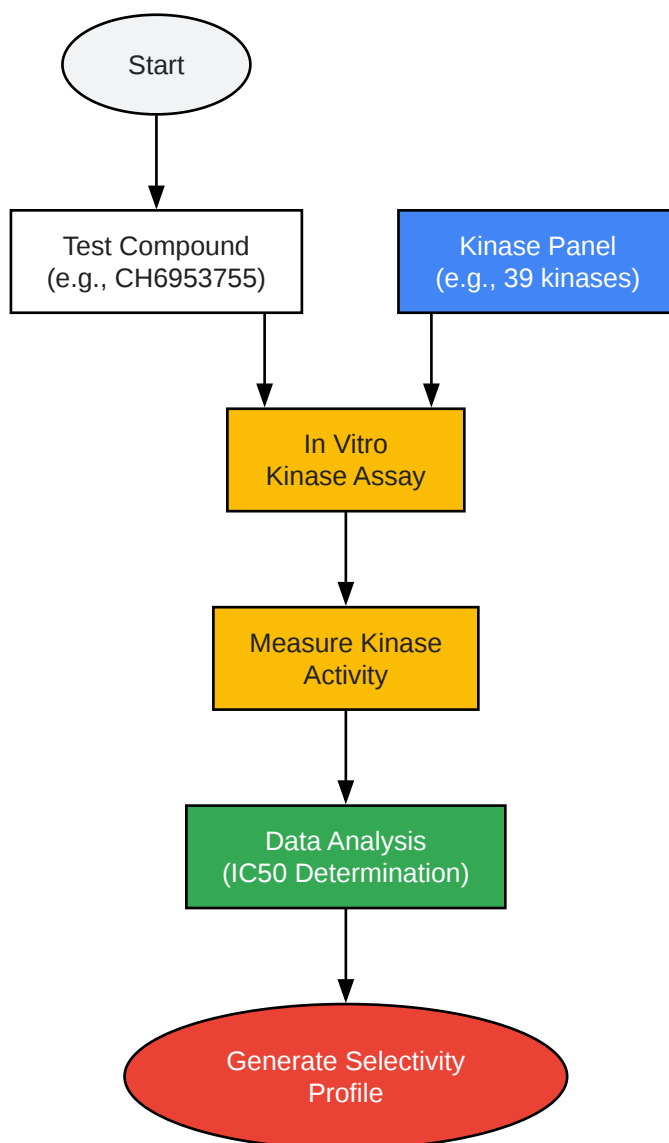


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Caption: YES1 signaling pathway and the inhibitory action of **CH6953755**.

In Vitro Kinase Selectivity Profiling Workflow

The process of determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases. The general workflow for such an experiment is depicted below.



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Caption: General workflow for in vitro kinase selectivity profiling.

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